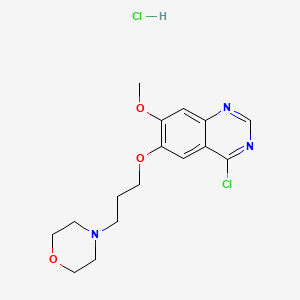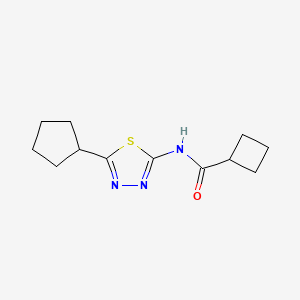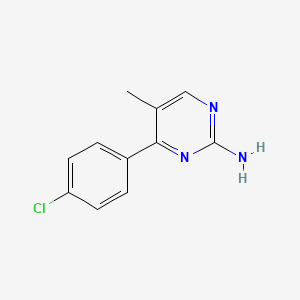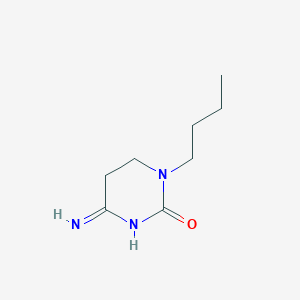
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride is a chemical compound with the molecular formula C16H20ClN3O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a quinazoline moiety linked to a morpholine ring through a propyl chain.
Méthodes De Préparation
The synthesis of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This step involves the reaction of appropriate starting materials to form the quinazoline ring system.
Introduction of the chloro and methoxy groups: Chlorination and methoxylation reactions are carried out to introduce the chloro and methoxy substituents on the quinazoline ring.
Attachment of the propyl chain: The propyl chain is introduced through a nucleophilic substitution reaction.
Formation of the morpholine ring: The morpholine ring is synthesized and attached to the propyl chain through an ether linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the ether linkage.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
Applications De Recherche Scientifique
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride can be compared with other similar compounds, such as:
- 4-(3-((4-Chloro-6-methoxyquinazolin-7-yl)oxy)propyl)morpholine
- 4-(3-((4-Chloro-7-ethoxyquinazolin-6-yl)oxy)propyl)morpholine
- 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)butyl)morpholine
These compounds share structural similarities but may differ in their substituents or the length of the propyl chain. The unique combination of substituents and the specific arrangement of functional groups in this compound contribute to its distinct properties and applications.
Propriétés
Formule moléculaire |
C16H21Cl2N3O3 |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
4-[3-(4-chloro-7-methoxyquinazolin-6-yl)oxypropyl]morpholine;hydrochloride |
InChI |
InChI=1S/C16H20ClN3O3.ClH/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20;/h9-11H,2-8H2,1H3;1H |
Clé InChI |
CLVHSEBJJMGMJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCN3CCOCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)



![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)



![10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)





